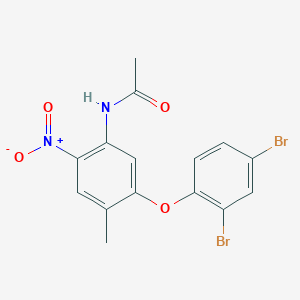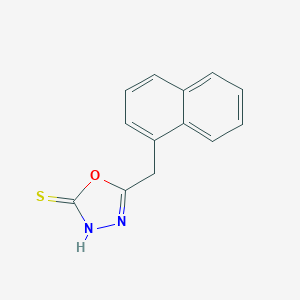![molecular formula C10H11ClN2O3 B374100 4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid CAS No. 76980-24-0](/img/structure/B374100.png)
4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” is a chemical compound with the molecular formula C10H11ClN2O3 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular weight of “4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” is 242.66 . The molecule contains a pyridine ring, which is a six-membered heterocyclic scaffold .
Chemical Reactions Analysis
The chemical reactions of compounds like “4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” often involve nucleophilic attack, deprotonation, leaving group removal, and protonation of the carboxylate .
Aplicaciones Científicas De Investigación
Treatment and Reclamation of Wastewater
Research on wastewater treatment from the pesticide industry reveals a focus on removing toxic pollutants, including various chlorinated compounds. While not directly mentioning "4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid," the study highlights the efficiency of biological processes and activated carbon in treating wastewater containing complex compounds. The removal of such toxic pollutants is crucial for preventing environmental contamination and protecting water resources (Goodwin, Carra, Campo, & Soares, 2018).
Pharmaceutical Applications and Biological Activities
The exploration of chlorogenic acid (CGA) underscores the potential of compounds with carboxylic acid functionalities in offering therapeutic benefits. CGA demonstrates various pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. This review suggests that compounds with carboxylic acid groups, similar to "4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid," could have significant therapeutic potential, advocating for further research to optimize their pharmacological applications (Naveed et al., 2018).
Synthesis and Chemical Transformations
The synthesis and transformations of phosphorylated derivatives of 1,3-azoles, including compounds with pyridine and carboxylic acid functionalities, are critical in developing new pharmaceuticals and agrochemicals. These derivatives exhibit a range of biological activities, indicating the importance of synthetic methodologies for accessing such compounds. This review demonstrates the relevance of compounds with pyridine and carboxylic acid functionalities, akin to "4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid," in creating bioactive molecules with potential applications in medicine and agriculture (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Direcciones Futuras
The future directions in the research of compounds like “4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid” could involve the development of new synthesis methodologies, exploration of their biological activities, and their application in medicinal chemistry . The introduction of various functional groups into the pyridine scaffold can lead to the discovery of numerous broad-spectrum therapeutic agents .
Propiedades
IUPAC Name |
4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXSSTMISMBXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

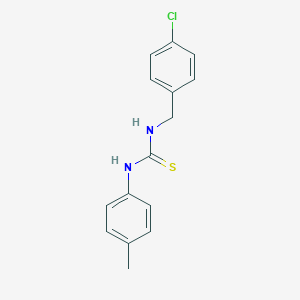
![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)

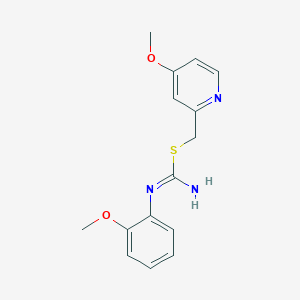
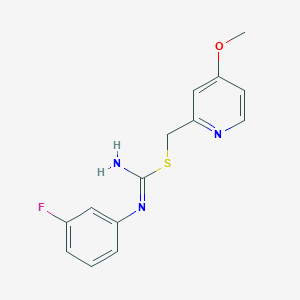

![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)
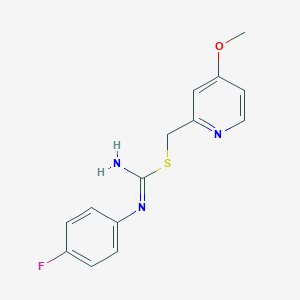
![[4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374033.png)
![2-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374034.png)
![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)

